4-Amino-2,6-dinitrotoluene

Description

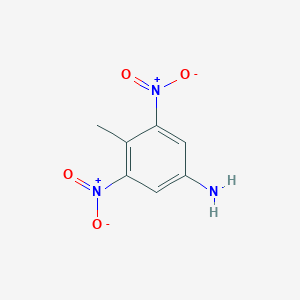

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of 4 Amino 2,6 Dinitrotoluene

Biodegradation and Biotransformation Studies

The biological breakdown of 4-ADNT is a key process influencing its environmental fate. Numerous studies have investigated its transformation by various microorganisms under different environmental conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com While complete mineralization is rare, biotransformation leads to a variety of intermediate and terminal products. frontiersin.orgnih.gov

Microbial Degradation Pathways

Microorganisms employ diverse metabolic pathways to transform 4-ADNT, primarily through the reduction of its nitro groups. cdnsciencepub.comnih.govtandfonline.com These pathways can occur under both aerobic and anaerobic conditions, involving a range of bacteria and fungi. nih.govtandfonline.comcdc.gov

Under aerobic conditions, the degradation of dinitrotoluenes can occur, although the three electron-withdrawing nitro groups in the parent compound TNT make oxidative ring fission difficult for many microbes. tandfonline.com Aerobic metabolism of TNT and its derivatives often involves the partial reduction of nitro groups to hydroxylamino derivatives. tandfonline.com Some aerobic bacteria can utilize dinitroaromatic compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) as their sole source of carbon and energy. dss.go.th For instance, Burkholderia sp. strain DNT and Burkholderia cepacia strain JS850 have been shown to mineralize 2,4-DNT and 2,6-DNT, respectively. dtic.milnih.gov The white-rot fungus Phanerochaete chrysosporium is also capable of degrading 2,4-DNT aerobically, leading to the release of nitrate (B79036). cdc.gov

Anaerobic conditions generally favor the reduction of the nitro groups of 4-ADNT. cdnsciencepub.comtandfonline.com Sulfate-reducing bacteria, such as consortia of Desulfovibrio spp., have demonstrated the ability to metabolize TNT and its amino-derivatives. cdnsciencepub.comcdnsciencepub.com In one study, a Desulfovibrio consortium reduced TNT first to 4-ADNT and 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT), and then further to 2,4-diamino-6-nitrotoluene (B1208478) (2,4-DANT). cdnsciencepub.comcdnsciencepub.com This process can be significantly enhanced by the presence of an additional carbon source like pyruvate (B1213749). cdnsciencepub.comcdnsciencepub.com Clostridium species are also known to transform dinitrotoluenes under anaerobic conditions, often forming hydroxylamino intermediates. acs.org

A variety of enzymes are implicated in the biotransformation of TNT and its derivatives. Nitroreductases are key enzymes that catalyze the reduction of the nitro groups, a critical first step in many degradation pathways. mdpi.comtandfonline.com These enzymes are typically flavoproteins that use NADH or NADPH as electron donors. tandfonline.com Both oxygen-insensitive (Type I) and oxygen-sensitive (Type II) nitroreductases have been identified. tandfonline.comtandfonline.com In fungi like Phanerochaete chrysosporium, lignin-degrading enzymes such as lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) play a role in the further degradation of reduced TNT intermediates. tandfonline.comnih.gov Monooxygenase enzymes have also been identified as playing a role in the degradation of TNT, with studies showing that their presence can enhance the degradation efficiency. mdpi.com

The microbial degradation of 4-ADNT results in a series of metabolic intermediates. Under anaerobic conditions with Desulfovibrio spp., the pathway proceeds from TNT to 4-ADNT and 2-ADNT, then to 2,4-DANT. cdnsciencepub.comcdnsciencepub.com Further transformation can lead to non-aromatic end products like fatty acids, including butyric and acetic acid. cdnsciencepub.comcdnsciencepub.com In some cases, the complete reduction to 2,4,6-triaminotoluene (B1203909) (TAT) has been observed. tandfonline.com Under certain conditions, hydroxylamino derivatives such as 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT) are formed as transient intermediates. nih.govnih.govresearchgate.net

Table 1: Key Metabolic Intermediates and End Products of 4-Amino-2,6-dinitrotoluene (B94180) (4-ADNT) Degradation

| Intermediate/End Product | Precursor Compound(s) | Microbial Strain(s)/Conditions | Reference(s) |

|---|---|---|---|

| 2,4-Diamino-6-nitrotoluene (2,4-DANT) | 4-ADNT, 2-ADNT | Desulfovibrio spp. (anaerobic) | cdnsciencepub.com, cdnsciencepub.com |

| Acetic Acid | 2,4-DANT, other intermediates | Desulfovibrio spp. (anaerobic) | cdnsciencepub.com, cdnsciencepub.com |

| Butyric Acid | 2,4-DANT, other intermediates | Desulfovibrio spp. (anaerobic) | cdnsciencepub.com, cdnsciencepub.com |

| 4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT) | TNT | Phanerochaete chrysosporium, Bovine ruminal microbes | nih.gov, researchgate.net |

| 2,4,6-Triaminotoluene (TAT) | 2,4-DANT | Clostridium spp., Desulfovibrio spp. | tandfonline.com |

Several factors significantly influence the rate and extent of 4-ADNT degradation. The availability of oxygen is a primary determinant, with anaerobic conditions generally promoting more complete reduction of the nitro groups. cdnsciencepub.comtandfonline.com The presence of a co-substrate or additional carbon source, such as pyruvate or molasses, can greatly enhance the metabolic activity of microorganisms and accelerate the degradation process. cdnsciencepub.comcdnsciencepub.comtandfonline.com For example, the optimal degradation rate of TNT by a Desulfovibrio consortium was achieved with 15-20 mM of pyruvate. cdnsciencepub.comcdnsciencepub.com Conversely, the presence of the parent compound TNT or other intermediates like 2,4-DANT can inhibit the degradation of 4-ADNT. ascelibrary.org Soil properties, including organic carbon content, also play a crucial role in the sorption and bioavailability of 4-ADNT to microorganisms. bme.hu

Table 2: Factors Influencing the Microbial Degradation of this compound (4-ADNT)

| Factor | Effect on Degradation | Example | Reference(s) |

|---|---|---|---|

| Oxygen Availability | Anaerobic conditions favor reductive pathways. | Desulfovibrio spp. effectively degrade TNT and its derivatives anaerobically. | cdnsciencepub.com, tandfonline.com |

| Carbon Source | Addition of a carbon source like pyruvate enhances degradation rates. | Optimal TNT degradation by Desulfovibrio spp. at 15-20 mM pyruvate. | cdnsciencepub.com, cdnsciencepub.com |

| Presence of TNT | Inhibits the degradation of 4-ADNT. | 4-ADNT degradation did not proceed in the presence of TNT in anaerobic cultures. | ascelibrary.org |

| Presence of Intermediates | Accumulation of intermediates like 2,4-DANT can inhibit degradation. | Spiking cultures with 2,4-DANT inhibited TNT degradation rates. | ascelibrary.org |

| Soil Organic Carbon | Higher organic carbon content can increase sorption, potentially reducing bioavailability. | Sorption of TNT and its amino-derivatives is higher in soils with more organic carbon. | bme.hu |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2,4,6-Trinitrotoluene (B92697) | TNT |

| This compound | 4-ADNT |

| 2-Amino-4,6-dinitrotoluene | 2-ADNT |

| 2,4-Diamino-6-nitrotoluene | 2,4-DANT |

| 2,4-Dinitrotoluene | 2,4-DNT |

| 2,6-Dinitrotoluene | 2,6-DNT |

| 4-Hydroxylamino-2,6-dinitrotoluene | 4-HADNT |

| 2,4,6-Triaminotoluene | TAT |

| Lignin Peroxidase | LiP |

| Manganese Peroxidase | MnP |

| Nicotinamide adenine (B156593) dinucleotide | NADH |

Phytoremediation and Plant Uptake

Phytoremediation is an approach that utilizes plants to remove, degrade, or stabilize environmental contaminants, including munitions like TNT and its derivatives. researchgate.netresearchgate.net Plants can absorb these compounds from soil and water and transform them into less toxic substances. k-state.edu

Uptake and Translocation in Terrestrial and Aquatic Plants

The uptake of this compound by plants is a key step in its phytoremediation. Often, plants absorb the parent compound TNT from the soil or water, which is then rapidly transformed into aminodinitrotoluenes (ADNTs), including 4-ADNT, within the plant tissues. dss.go.thresearchgate.net

Research has shown that 4-ADNT, along with its isomer 2-amino-4,6-dinitrotoluene (2-ADNT), is frequently detected in various plant parts, including roots, stems, leaves, and rhizomes. dss.go.th Studies on hybrid poplar trees revealed that while a significant portion of TNT-related compounds (up to 75%) remains in the roots, a smaller fraction (up to 10%) can be translocated to the leaves. dss.go.th In yellow nutsedge (Cyperus esculentus), 4-ADNT was identified as the most prevalent metabolite throughout the plant. dss.go.th Further studies using soil treated directly with 4-ADNT confirmed its bioavailability, with the greatest plant uptake observed from silt-based soils. dtic.mil The majority of absorbed compounds often become bound to plant tissues and are not easily extractable. dss.go.thtandfonline.com

Plant Enzyme-Mediated Transformations

Once inside the plant, 4-ADNT is subjected to further transformation by various enzymes. The initial formation of 4-ADNT from TNT is typically a reduction of a nitro group, a reaction catalyzed by nitroreductase enzymes present in plants. researchgate.net

Following its formation, the amino group of 4-ADNT makes it a substrate for other enzymatic reactions. dss.go.th Key transformation pathways include:

Oxidation: Oxidative enzymes, such as phenoloxidases (e.g., laccase and peroxidase), can mediate the transformation of 4-ADNT. researchgate.net These enzymes catalyze the coupling of 4-ADNT to components of soil organic matter or other molecules within the plant. researchgate.net

Conjugation: A primary detoxification mechanism in plants is the conjugation of xenobiotics or their metabolites to endogenous molecules like sugars or peptides. Studies using axenic (microbe-free) root cultures of Catharanthus roseus have provided direct evidence that 4-ADNT undergoes conjugation. dss.go.th This process involves enzymes such as glycosyltransferases, which attach a sugar moiety (like glucose) to the contaminant, increasing its water solubility and facilitating its sequestration into vacuoles or incorporation into cell wall structures. The ability to cleave these products with enzymes like β-glucosidase confirms this pathway. dss.go.th

Metabolites Formed in Plant Tissues

The enzymatic transformations of this compound within plants lead to a variety of metabolites. The initial reduction of TNT can produce intermediate species like 4-hydroxylamino-2,6-dinitrotoluene, which is then further reduced to 4-ADNT. tandfonline.comnih.gov

Once 4-ADNT is formed, it can be further metabolized. While further reduction to diaminonitrotoluene (DANT) isomers can occur, a significant pathway is the formation of polar conjugates. dss.go.thdss.go.th In root cultures of Catharanthus roseus, unique conjugated metabolites of 4-ADNT were isolated. dss.go.th Spectroscopic analysis indicated that these conjugates involved the attachment of at least a six-carbon unit, likely a sugar, from the plant's metabolism to the amino group of the 4-ADNT molecule. dss.go.th These conjugation reactions represent a major detoxification strategy, effectively sequestering the compound within the plant. dss.go.th

Sorption and Mobilization in Environmental Matrices

The sorption and mobilization of this compound in soil and sediment are critical factors determining its environmental distribution. tandfonline.comresearchgate.net Sorption, the process of a substance adhering to a solid surface, can limit the movement of 4-ADNT, while mobilization refers to its release and transport within the environment.

Adsorption to Soil and Sediment

This compound exhibits a tendency to adsorb to soil and sediment particles. ornl.govscispace.com The extent of this adsorption is influenced by the organic matter content of the soil. ornl.gov Studies have shown that the sorption capacity constant is directly proportional to the number of amino groups present on the aromatic ring, suggesting that 4-ADNT would have a higher sorption affinity than TNT but less than di-amino metabolites. researchgate.net The binding of 4-ADNT to soil organic matter can be strong, with some studies indicating the formation of irreversible covalent bonds. ornl.govdss.go.th This strong adsorption reduces the amount of 4-ADNT that is available in the dissolved phase and can be transported with water. ornl.gov

The following table summarizes the sorption behavior of 4-ADNT in comparison to its parent compound, TNT, and a di-amino metabolite.

| Compound | Relative Sorption to Soil Organic Matter |

| 2,4,6-Trinitrotoluene (TNT) | Lower |

| This compound (4-ADNT) | Intermediate |

| 2,4-Diamino-6-nitrotoluene (2,4-DANT) | Higher |

This table illustrates the general trend of increasing sorption with an increasing number of amino groups on the toluene (B28343) ring. researchgate.net

Leaching Potential and Groundwater Contamination

Despite its adsorption to soil, this compound still poses a risk of leaching into groundwater. tandfonline.comresearchgate.net Leaching is the process by which soluble substances are washed out from the soil by percolating water. The moderate water solubility and moderate soil adsorption coefficient of 4-ADNT suggest that it has the potential to leach from the soil surface and contaminate underlying groundwater, particularly after rainfall events. ornl.gov While adsorption can retard its movement, the continuous presence of contaminated surface soils can act as a long-term source for groundwater contamination through slow leaching. tandfonline.comasm.org Transformation products of explosives are often more mobile than the parent compounds, and their presence in groundwater can be more frequent or at higher concentrations. nerc.ac.uk Although 4-ADNT is frequently detected in soil at contaminated sites, it is found less frequently in groundwater compared to more mobile compounds, which is likely due to its sorption and degradation in the soil profile. researchgate.net

Interaction with Humic Substances

The interaction of this compound with humic substances, the major organic constituents of soil and sediment, is a crucial aspect of its environmental fate. tandfonline.comacs.org Humic substances can facilitate the transformation and binding of 4-ADNT. researchgate.net The binding process often involves the formation of covalent bonds, leading to the incorporation of 4-ADNT into the humic matrix as non-extractable residues. ornl.govacs.org This process is enhanced by oxidative enzymes like laccases and peroxidases. researchgate.netacs.org For example, studies have shown that in the presence of humic acid, the main extractable metabolite from TNT transformation is 4-ADNT, indicating its interaction with these substances. researchgate.net The binding of 4-ADNT to humic acids increases with the number of amino groups, suggesting that it binds more strongly than TNT. dss.go.th This interaction is significant as it effectively immobilizes the contaminant, reducing its bioavailability and potential for leaching. dss.go.th

The table below presents findings from a study on the transformation of 4-ADNT in the presence of different humic constituents and the enzyme laccase.

| Humic Constituent (0.1 mM) | Transformation of 4-ADNT (%) |

| None (Control) | 30 |

| Catechol | ~100 |

Data from a study investigating the effect of humic constituents on the enzymatic transformation of 4-ADNT. researchgate.net This demonstrates the significant role of humic substances in the degradation of this compound.

Toxicological and Ecotoxicological Research

Genotoxicity and Mutagenicity Studies

4-Amino-2,6-dinitrotoluene (B94180) (4-ADNT), a primary metabolite of 2,4,6-trinitrotoluene (B92697) (TNT), has been the subject of multiple studies to determine its potential to cause genetic damage. nih.govoup.com Research has focused on its mutagenic properties in bacterial assays and its ability to form adducts with biological macromolecules.

The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, has been employed to evaluate 4-ADNT. This assay utilizes various strains of Salmonella typhimurium bacteria to detect gene mutations.

Studies have shown that 4-ADNT is mutagenic in Salmonella typhimurium strains TA98 and TA100, both with and without the presence of a metabolic activation system (S9 mix). epa.gov However, the compound tested negative in strain TA1537 under both conditions. epa.gov In strain TA1535, a positive result was observed only with metabolic activation, while in strain TA1538, it was positive without activation but negative with it. epa.gov The mutagenic activity of TNT biotransformation products generally diminishes as nitro groups are reduced to amino groups, and the activity is highly isomer-specific. researchgate.net

Ames Mutagenicity Assay Results for this compound

| Test Strain | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium TA98 | With | Positive | epa.gov |

| Salmonella typhimurium TA98 | Without | Positive | epa.gov |

| Salmonella typhimurium TA100 | With | Positive | epa.gov |

| Salmonella typhimurium TA100 | Without | Positive | epa.gov |

| Salmonella typhimurium TA1535 | With | Positive | epa.gov |

| Salmonella typhimurium TA1535 | Without | Negative | epa.gov |

| Salmonella typhimurium TA1537 | With | Negative | epa.gov |

| Salmonella typhimurium TA1537 | Without | Negative | epa.gov |

| Salmonella typhimurium TA1538 | With | Negative | epa.gov |

| Salmonella typhimurium TA1538 | Without | Positive | epa.gov |

The formation of covalent bonds between a chemical and DNA, known as DNA adducts, is a critical step in the initiation of carcinogenesis. In the case of TNT exposure, its metabolites, including 4-ADNT, are known to form adducts with macromolecules. inchem.org

In humans exposed to TNT, 4-ADNT and 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) are the principal metabolites found in urine. nih.govoup.com Studies have identified hemoglobin adducts of both 4-ADNT and 2-ADNT in all exposed workers, with 4-ADNT being the main product. oup.com The presence of these hemoglobin adducts indicates that reactive intermediates, such as 4-(N-hydroxyamine)-2,6-dinitrotoluene, are formed in the body. oup.com These intermediates are capable of binding to proteins and, by extension, are implicated in the potential for DNA binding. oup.com While direct studies on 4-ADNT induced DNA adducts are limited, the formation of hemoglobin adducts serves as a crucial biomarker for the internal dose and biological availability of reactive metabolites that can lead to genotoxic effects. oup.com

Ecotoxicological Effects on Biological Systems

As a degradation product of TNT, 4-ADNT can persist in the environment, posing a risk to various organisms. researchgate.netresearchgate.net Research into its ecotoxicological effects has spanned avian, reptilian, and aquatic species.

Studies have been conducted to assess the toxicological effects of 4-ADNT on several bird species, revealing species-specific sensitivity. researchgate.netresearchgate.net A comparative study involving the Northern Bobwhite (Colinus virginianus), Japanese Quail (Coturnix japonica), and Zebra Finch (Taeniopygia guttata) found differing responses to 4-ADNT exposure. researchgate.netresearchgate.net

The Northern Bobwhite was found to be the most sensitive of the three species. researchgate.net In contrast, Zebra Finches were least affected by 4-ADNT, showing a lack of observable effects under the study conditions. researchgate.net Japanese Quail exhibited an intermediate sensitivity. researchgate.netresearchgate.net The high dose of 4-ADNT proved lethal to the Northern Bobwhite. researchgate.net These findings highlight that sensitivity among avian species is chemical-specific and provide crucial data for refining avian sensitivity models used in ecological risk assessments. researchgate.net

Comparative Avian Sensitivity to this compound

| Species | Observed Sensitivity/Effects | Reference |

|---|---|---|

| Northern Bobwhite (Colinus virginianus) | Most sensitive; exposure was lethal at high doses. | researchgate.netresearchgate.net |

| Japanese Quail (Coturnix japonica) | Intermediate sensitivity. | researchgate.netresearchgate.net |

| Zebra Finch (Taeniopygia guttata) | Least affected; lack of observable effects. | researchgate.net |

Toxicity data for aminodinitrotoluenes, including 4-ADNT, have been used to establish toxicity reference values (TRVs) for reptiles. researchgate.net While many studies on reptiles focus on the parent compound TNT or the isomer 2-amino-4,6-dinitrotoluene (2A-DNT), these provide context for the potential effects of related compounds. nih.govnih.gov For dinitrotoluenes, a No-Observed-Adverse-Effect Level (NOAEL)-based ingestion TRV for reptiles has been calculated at 0.5 mg/kg/day, and a Lowest-Observed-Adverse-Effect Level (LOAEL)-based TRV is set at 3.75 mg/kg/day. researchgate.net These values are derived from studies on related compounds and are applied in ecological risk assessments for aminodinitrotoluenes. researchgate.net

The effects of 4-ADNT have been evaluated in aquatic environments, particularly on amphibian development. The Frog Embryo Teratogenesis Assay–Xenopus (FETAX) was used to examine the developmental toxicity of 4-ADNT on Xenopus laevis embryos. nih.gov

The results indicated that while 4-ADNT was less lethal than its parent compound, TNT, it still induced various malformations in tadpoles. nih.gov The 96-hour median lethal concentration (LC50) for 4-ADNT was 115 µM, and the 96-hour median effective concentration (EC50) for malformation was 85.8 µM. nih.gov Though considered a weaker teratogen than TNT and 2-ADNT in this assay, the LC50 and EC50 values are below its saturated concentration in water, suggesting that 4-ADNT can exert lethal or teratogenic effects on aquatic animals in severely contaminated habitats. nih.gov

Aquatic Toxicity of this compound on Xenopus laevis

| Endpoint | Value (µM) | Reference |

|---|---|---|

| 96-hour Median Lethal Concentration (LC50) | 115 | nih.gov |

| 96-hour Median Effective Concentration (EC50) for Malformation | 85.8 | nih.gov |

Impact on Microbial Communities

The presence of this compound (4-ADNT) in soil can significantly alter microbial community structure and activity. canada.cad-nb.infobiorxiv.org In studies investigating the toxicity of various nitrogen-based energetic materials on soil microbial activity, 4-ADNT demonstrated notable effects. nih.gov One study assessing basal respiration (BR), substrate-induced respiration (SIR), and total microbial biomass carbon (biomass C) in Sassafras sandy loam soil found that the order of toxicity for BR was 4-ADNT > 2,4-dinitrotoluene (B133949) (2,4-DNT) = 2-amino-4,6-dinitrotoluene (2-ADNT) > nitroglycerin (NG). nih.gov However, for SIR and biomass C, the toxicity order was different, with NG being the most toxic, followed by 2,4-DNT, and then 2-ADNT and 4-ADNT being equally toxic. nih.gov

Research on marine sediment spiked with 2,4-DNT showed that its presence led to changes in the bacterial population, enriching certain Proteobacteria that were not dominant in control samples. canada.ca While this study focused on the parent compound, it highlights the potential for dinitrotoluene derivatives to select for specific microbial populations capable of tolerating and transforming these compounds. canada.ca Microorganisms indigenous to contaminated soils have been shown to transform 2,4- and 2,6-DNT into amino-nitro intermediates. cdc.govnih.gov The formation of aminodinitrotoluenes like 4-ADNT is a common step in the microbial degradation pathway of 2,4,6-trinitrotoluene (TNT). researchgate.netebi.ac.ukcolab.ws For instance, Pseudomonas savastanoi has been shown to reduce TNT to 2-ADNT and 4-ADNT. ebi.ac.uk

The impact of these compounds is not limited to bacteria. Studies on the earthworm Eisenia andrei exposed to soil amended with TNT reduction products, including 4-ADNT, found that 4-ADNT was more toxic than TNT itself. colab.ws This suggests that the microbial transformation of TNT to 4-ADNT can increase the toxicity to other soil organisms. colab.ws

Mammalian Exposure and Metabolism

In mammalian systems, this compound is a principal metabolite of 2,4,6-trinitrotoluene (TNT). oup.comnih.gov The metabolism of dinitrotoluenes has been studied in various animal models, including rats, mice, dogs, and monkeys. dtic.mildtic.mil

Absorption and Elimination

Studies on workers exposed to dinitrotoluenes indicate that absorption can occur through both inhalation and dermal contact. inchem.org Following absorption, dinitrotoluenes are metabolized, and the resulting products are primarily excreted in the urine. inchem.orgresearchgate.net Research in rats has shown that a significant portion of orally administered radiolabeled dinitrotoluene is excreted in the urine, mostly within the first 24 hours. govinfo.gov Biliary excretion also plays a role in the elimination of dinitrotoluene metabolites. dtic.mil The elimination half-life for the urinary metabolites of dinitrotoluenes in humans is estimated to be between 1 and 2.7 hours. inchem.org

Urinary Metabolites

Following exposure to TNT, 4-ADNT is one of the main metabolites found in the urine of both humans and experimental animals. oup.comnih.govnih.gov In studies of workers at a munitions factory, both 4-ADNT and 2-ADNT were detected in the urine of all exposed individuals, with 4-ADNT being the more abundant product. oup.comnih.gov This makes the measurement of urinary 4-ADNT a useful biomarker for monitoring occupational exposure to TNT. nih.govoup.com

In rats dosed with 2,6-dinitrotoluene (B127279), urinary metabolites included 2-amino-6-nitrotoluene and 2,6-dinitrobenzoic acid. tandfonline.com For 2,4-dinitrotoluene, a wider range of metabolites has been identified in rat urine, including aminonitrotoluenes and various benzoic acid derivatives. tandfonline.com While the metabolism of dinitrotoluenes in rats is qualitatively similar to that in humans, quantitative differences exist in the prevalence of specific metabolites. inchem.org

Hemoglobin Adducts

Beyond urinary metabolites, 4-ADNT can also form adducts with hemoglobin (Hb). oup.comnih.govoup.comnih.govscispace.com These Hb adducts serve as a biomarker for the biologically effective dose of exposure. oup.comscispace.com In workers exposed to TNT, Hb adducts of both 4-ADNT and 2-ADNT have been identified, with 4-ADNT being the predominant adduct. oup.comnih.govnih.gov The levels of these adducts have been found to correlate with exposure levels. nih.gov

Research has shown that the formation of these adducts likely involves the reduction of the nitro groups of TNT to form N-hydroxyamine intermediates, which are reactive and can bind covalently to proteins like hemoglobin. oup.com In a study of munitions workers, the levels of 4-ADNT Hb adducts ranged from 3.7 to 522 ng per gram of Hb. nih.gov

Advanced Remediation and Treatment Technologies.

Biological Remediation Strategies

Biological remediation leverages the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. These approaches are often considered more sustainable and cost-effective than traditional physical or chemical methods for treating widespread, low-level contamination.

Bioremediation Enhancement Techniques (e.g., biosurfactants, co-substrates)

The efficiency of bioremediation for nitroaromatic compounds can be limited by factors such as low bioavailability and the recalcitrant nature of the contaminant. Enhancement techniques aim to overcome these limitations by stimulating microbial activity and increasing the accessibility of the pollutant.

The use of surfactants can enhance the desorption of contaminants from soil, making them more available to microorganisms. tandfonline.com One study investigated the degradation of TNT and its metabolite, 4-amino-2,6-dinitrotoluene (B94180), using the surfactant Tween 80. tandfonline.com The addition of this surfactant helped to desorb TNT from the soil, facilitating faster degradation of both TNT and this compound over a 35-day period. tandfonline.com Similarly, biosurfactants like rhamnolipids have been shown to be effective in the biotransformation of explosives in soil. tandfonline.com

Co-substrates, or auxiliary carbon sources, are added to stimulate the growth and metabolic activity of degrading microorganisms. Ethanol (B145695), for example, can serve as an electron donor in anaerobic degradation processes. In systems designed to treat 2,4-dinitrotoluene (B133949) (2,4-DNT), a related compound, the addition of ethanol was crucial for achieving high removal efficiencies, leading to the formation of aminonitrotoluene intermediates. nih.govclu-in.org To achieve a removal efficiency greater than 93% for 2,4-DNT, more than double the theoretically required amount of ethanol was necessary, highlighting its critical role as an auxiliary carbon source. nih.govclu-in.org Another common co-substrate, molasses, was used in conjunction with Tween 80 to improve the remediation of TNT-contaminated soil. tandfonline.com

| Enhancement Technique | Agent | Target Compound(s) | Key Finding | Source |

|---|---|---|---|---|

| Surfactant Application | Tween 80 | TNT, this compound | Faster degradation observed over a 35-day period by increasing bioavailability. | tandfonline.com |

| Co-substrate Addition | Molasses | TNT | Used with Tween 80 to improve overall remediation effectiveness. | tandfonline.com |

| Co-substrate Addition (Electron Donor) | Ethanol | 2,4-Dinitrotoluene | Essential for biotransformation; >2x theoretical amount needed for >93% removal. | nih.govclu-in.org |

| Biosurfactant Application | Rhamnolipid | Explosives | Demonstrated effectiveness in soil biotransformation. | tandfonline.com |

Phytoremediation Applications

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. This technology is particularly suited for large areas with shallow contamination and offers an aesthetically pleasing, in-situ treatment option. tandfonline.com

Plants can take up nitroaromatic compounds, including TNT byproducts like 4-amino-2,6-DNT, from the soil and water. cdc.gov The uptake is influenced by the soil's organic carbon content, with lower carbon levels generally leading to higher plant uptake. cdc.gov Once absorbed, the distribution of these compounds within the plant tissues varies, with studies on related compounds showing the highest concentrations in the roots, followed by the stems, leaves, and seeds. cdc.gov

Research using the model plant Arabidopsis thaliana has shed light on the transformation of dinitrotoluenes. In studies with 2,6-DNT, the plant was able to take up the compound and transform it into metabolites, including 2-Amino-6-nitrotoluene (2A6NT). nih.gov While complete mineralization by plants is rare, they play a significant role in transforming the parent compounds into other chemical forms. tandfonline.comnih.gov

Immobilized Microorganism-Biological Filter Systems

Immobilizing microorganisms on a solid support material within a bioreactor or filter system offers several advantages, including high biomass concentrations, protection against toxic shock loads, and prevention of cell washout. dss.go.th These systems have proven effective for treating wastewater contaminated with dinitrotoluenes and their derivatives.

One such system, combining an anaerobic filter (AF) with a biological aerated filter (BAF), achieved over 99% removal of 2,4-DNT from wastewater. nih.govclu-in.org Gas chromatography-mass spectrometry (GC-MS) analysis confirmed that the anaerobic degradation process primarily reduced 2,4-DNT to intermediates including 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene. nih.govclu-in.org

A similar immobilized microorganism-biological filter was used to treat TNT in an aqueous solution. This process also effectively degraded the parent compound, with GC/MS analysis identifying this compound as one of the main anaerobic degradation products. cortecvci.com In aerobic fluidized-bed biofilm reactors (FBBR), a mixed microbial culture successfully mineralized a mixture of 2,4-DNT and 2,6-DNT, achieving removal efficiencies of over 98% and 94%, respectively, demonstrating the robustness of biofilm-based systems. dss.go.th

| System Type | Target Compound(s) | Key Intermediates/Products | Removal Efficiency | Source |

|---|---|---|---|---|

| Anaerobic Filter (AF) + Biological Aerated Filter (BAF) | 2,4-Dinitrotoluene | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene | >99% | nih.govclu-in.org |

| Immobilized Microorganism-Biological Filter | 2,4,6-Trinitrotoluene (B92697) (TNT) | 2-Amino-4,6-dinitrotoluene (B165273), this compound | TNT not detected in effluent | cortecvci.com |

| Aerobic Fluidized-Bed Biofilm Reactor (FBBR) | 2,4-DNT and 2,6-DNT | Complete mineralization to nitrate (B79036) | >98% (2,4-DNT), >94% (2,6-DNT) | dss.go.th |

Chemical and Physical Treatment Processes

When biological methods are too slow or ineffective due to high contaminant concentrations or unfavorable environmental conditions, chemical and physical processes offer powerful alternatives. These technologies often involve highly reactive chemical species to rapidly break down recalcitrant compounds.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of treatments that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize a wide range of organic pollutants. mdpi.com Common AOPs include ozonation, UV/H2O2, and Fenton-based reactions. mostwiedzy.pl These methods are effective for treating wastewater containing nitroaromatic compounds like DNTs. cortecvci.comepa.gov

The degradation of nitrogen-containing pollutants through AOPs can, however, lead to the formation of unexpected and sometimes toxic nitro-byproducts, especially in the presence of nitrate or nitrite (B80452) ions. mostwiedzy.pl This occurs due to the formation of reactive nitrogen species like nitrate radicals (NO3•) and nitrite radicals (NO2•). mostwiedzy.pl One specific AOP involves the use of persulfate activated by a catalyst. In a study on 2,4-dinitrotoluene, persulfate activated by iron sulfide (B99878) was shown to completely degrade the compound in water, demonstrating the potential of this technology. epa.gov

Chemical Reduction (e.g., zero-valent iron)

Chemical reduction provides an alternative pathway for the transformation of nitroaromatic compounds. Zero-valent iron (ZVI or Fe⁰) is a widely used reducing agent due to its low cost, effectiveness, and low environmental impact. vito.be ZVI can be used in permeable reactive barriers (PRBs) to intercept and treat contaminated groundwater plumes. vito.benih.gov

In this process, the nitro groups (-NO₂) on the aromatic ring are reduced to amino groups (-NH₂). ZVI acts as an electron donor, becoming oxidized to ferrous (Fe²⁺) or ferric (Fe³⁺) ions in the process. vito.be Studies have shown that this reduction step can significantly enhance the subsequent degradation of the compound. For instance, the reduction products of DNT were found to be more rapidly oxidized by persulfate than DNT itself. researchgate.net This suggests that a sequential treatment train, involving an initial reduction with ZVI followed by an oxidation step (like an AOP), could be a highly effective strategy for the complete degradation of nitroaromatic contaminants. researchgate.net This process converts the nitro groups of compounds like 2,4-dinitrotoluene to amino groups, enhancing their susceptibility to oxidation. researchgate.net

Adsorption Technologies

Adsorption is a widely used and effective technology for the removal of nitroaromatic compounds, including this compound, from contaminated water and soil. epa.gov This process involves the accumulation of the contaminant molecules onto the surface of a solid adsorbent material. The effectiveness of adsorption depends on the properties of both the contaminant and the adsorbent, such as surface area, pore structure, and surface chemistry.

Activated Carbon

Granular activated carbon (GAC) is a conventional and highly effective adsorbent for a wide range of organic contaminants, including dinitrotoluenes and their derivatives. epa.govdtic.mil Its high surface area and porous structure provide numerous sites for adsorption. Studies have shown that activated carbon can effectively bind TNT and its transformation products, including 4-ADNT, from soil solutions. nih.gov This binding reduces the bioavailability and toxicity of the compounds, which can facilitate subsequent bioremediation processes. nih.gov In one study, the addition of activated carbon to TNT-contaminated soil not only bound the explosive and its metabolites but also promoted the transformation of TNT to 2-amino-4,6-dinitrotoluene and this compound, which were then also bound to the soil-activated carbon matrix. nih.gov

The table below summarizes findings on the use of activated carbon for the remediation of TNT and its metabolites.

| Adsorbent | Contaminant(s) | Key Findings | Reference |

| Activated Carbon | 2,4,6-Trinitrotoluene (TNT) and its transformation products | Adding 0.25-1.0% activated carbon to soil reduced TNT and its metabolites in soil solution to ≤5 mg/L. Up to 50% of TNT was rapidly bound. | nih.gov |

| Activated Carbon | 2,4,6-Trinitrotoluene (TNT) and its transformation products | Promoted the transformation of reversibly bound TNT to 2-amino-4,6-dinitrotoluene and this compound. | nih.gov |

| Granular Activated Carbon (GAC) | 2,4-Dinitrotoluene (DNT) | Proved to be an excellent adsorbent for aqueous DNT. | dtic.mil |

Biochar

Biochar, a charcoal-like material produced from the pyrolysis of biomass, has gained significant attention as a low-cost and sustainable adsorbent for environmental remediation. nih.govresearchgate.net Like activated carbon, biochar possesses a porous structure and a large surface area, making it effective for adsorbing organic pollutants. Research has demonstrated that biochar can not only adsorb nitroaromatic compounds but also catalyze their reductive transformation. nih.goviaea.org Biochars derived from various feedstocks, such as poultry litter and wastewater biosolids, have been shown to promote the reductive removal of explosives. nih.gov The presence of graphene moieties, surface functional groups, and redox-active metals in biochar may be responsible for these catalytic effects. nih.gov The addition of biochar to contaminated soil has been shown to significantly reduce the extracted concentrations of explosives, immobilizing them and reducing their leachability. researchgate.net

The table below presents research findings on the application of biochar in the remediation of nitroaromatic compounds.

| Adsorbent | Contaminant(s) | Key Findings | Reference |

| Biochar (from poultry litter and wastewater biosolids) | 2,4-Dinitrotoluene (DNT) and other explosives | Promoted the reductive removal of DNT. Reduction products were detected only when biochar was present with a reductant. | nih.gov |

| Biochar | Nitroaromatic Compounds (NACs) | Acts as an electron shuttle that mediates the reduction of NACs. Adsorption facilitates reduction. | researchgate.netiaea.org |

| Biochar | Explosives (DNT, TNT, RDX) | Addition of biochar to contaminated soils reduced extracted concentrations of explosives to less than 10% of initial concentrations after 10 days. | researchgate.net |

Novel Adsorbents

Research is ongoing to develop novel adsorbents with enhanced capacity and selectivity for contaminants like 4-ADNT. These include modified activated carbons, nanocomposites, and supramolecular organic frameworks. For example, magnetic-activated carbon nanocomposites have been synthesized and used for the effective removal of nitrotoluene compounds from water. researchgate.net Another novel approach involves the use of a glycoluril-derived molecular-clip-based supramolecular organic framework (clip-SOF), which has shown high efficiency in adsorbing TNT through noncovalent interactions. mdpi.com These advanced materials offer potential for more efficient and targeted remediation solutions.

Analytical Methodologies and Characterization.

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating 4-ADNT from complex matrices and quantifying its presence. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 4-ADNT, particularly in aqueous samples. The method's versatility allows for various column and mobile phase combinations to achieve effective separation from parent compounds like TNT and other metabolites.

Several studies have established HPLC methods for the separation and quantification of 4-ADNT alongside other nitroaromatic compounds. Common stationary phases include C8 and C18 reversed-phase columns. For instance, a Supelco C8 column has been used with a mobile phase of water and isopropanol (B130326) (82:18, v/v) for the separation of TNT and its amino derivatives, including 4-ADNT. Detection is typically performed using a UV-VIS detector, with quantification at a wavelength of 254 nm.

Another approach involves the use of a diol-functionalized column, which has demonstrated high resolution in separating isomers of aminodinitrotoluenes (ADNTs) and dinitrotoluenes (DNTs). illinois.edu This method utilizes a gradient elution with water and acetonitrile (B52724) and has shown excellent recovery rates (95-98%) for spiked environmental samples. illinois.edu The detection limits for 4-ADNT using a diol column can reach as low as 0.80 µg/L. illinois.edu

| Stationary Phase (Column) | Mobile Phase | Detection Method | Reported Limit of Detection (LOD) for 4-ADNT |

|---|---|---|---|

| Supelco C8 | Water/Isopropanol (82:18, v/v) | UV-VIS at 254 nm | Not specified |

| Inertsil Diol | Water and Acetonitrile (gradient) | UV | 0.80 µg/L illinois.edu |

| Zorbax Eclipse XDB-C18 | Acetonitrile/Water (gradient) | UV | 2.01–3.95 µg/L (range for TNT and byproducts) illinois.edu |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-ADNT. It is frequently employed for the detection of this compound in various matrices, including urine and environmental samples like water, sediment, and biota. nih.govnih.gov

For instance, a routine procedure for monitoring occupational exposure to 2,4,6-trinitrotoluene (B92697) (TNT) involves the GC/MS determination of 4-ADNT in urine samples. nih.govresearchgate.net In such methods, samples can be extracted with a solvent like ethyl acetate (B1210297) and analyzed directly without derivatization. nih.govresearchgate.net A DB1701 column (30 m, 0.25 mm, 0.25 µm) has been shown to provide optimal separation for this purpose. nih.govresearchgate.net This type of method is sensitive enough to detect 4-ADNT at concentrations above a limit of quantitation of 0.2 mg/L. nih.govresearchgate.net

GC/MS is also a key tool in environmental analysis for detecting explosive residues. nih.gov Due to its volatility, 4-ADNT is amenable to GC analysis, unlike some more complex TNT transformation products. lgcstandards.com Modern GC-MS/MS techniques can achieve extremely low detection limits, reaching into the femtogram range, making them suitable for trace analysis in marine samples. nih.gov

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) represents a significant advancement in analytical speed and sensitivity. This technique utilizes columns with smaller particle sizes (less than 2 µm) and higher pressures to achieve rapid separations without compromising resolution. While specific research detailing the application of UFLC-MS/MS for the analysis of this compound is not extensively documented in readily available literature, the principles of the technique suggest its high suitability for this purpose.

The primary advantages of UFLC-MS/MS include significantly reduced analysis times, often under two minutes, and enhanced sensitivity due to the sharp, narrow peaks produced. The tandem mass spectrometry (MS/MS) component provides a high degree of selectivity and structural confirmation by monitoring specific precursor-to-product ion transitions. This would be particularly advantageous for analyzing 4-ADNT in complex matrices where isomers or other interfering substances may be present. Given its successful application for the rapid analysis of various analytes in complex biological and environmental samples, UFLC-MS/MS stands as a promising high-throughput method for the future analysis of 4-ADNT.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while NMR spectroscopy reveals the detailed atomic arrangement within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification of 4-ADNT, providing information about its molecular weight and characteristic fragmentation patterns. When analyzed by MS, this compound typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 197. tandfonline.com

The fragmentation of 4-ADNT under mass spectrometric conditions is characteristic of aromatic nitro compounds. A common fragmentation pathway involves the loss of a hydroxyl radical (•OH), resulting in a loss of 17 mass units and producing an intense peak at m/z 180. tandfonline.com Subsequent fragmentation often involves the consecutive losses of the two nitro groups as either nitrogen dioxide (NO₂) or nitrous acid (HNO₂), corresponding to mass losses of 46 or 47, respectively. tandfonline.com

When analyzed using electrospray ionization in the negative ion mode (ESI-MS), 4-ADNT primarily forms a deprotonated molecule [M-H]⁻. epa.gov The fragmentation of this ion can be used to differentiate it from its isomer, 2-amino-4,6-dinitrotoluene (B165273), as they exhibit significantly different fragmentation sequences. epa.gov

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 197 | Molecular Ion tandfonline.com |

| [M-OH]⁺ | 180 | Loss of a hydroxyl radical tandfonline.com |

| [M-H]⁻ | 196 | Deprotonated molecule (in negative ion mode) epa.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. While NMR data for this compound has been published, specific, detailed spectral assignments are not widely available in common databases. However, based on the known structure and general principles of NMR spectroscopy, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted.

¹H NMR: The proton NMR spectrum of 4-ADNT is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region, typically between δ 6.0 and 9.5 ppm.

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of amine protons can vary significantly (typically δ 0.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.0 and 3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 4-ADNT, seven distinct signals are expected.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will resonate in the downfield region (typically δ 100-150 ppm). The carbons bonded to the nitro groups (C2 and C6) and the amino group (C4) will be shifted further downfield compared to the other aromatic carbons. The carbon attached to the methyl group (C1) will also have a characteristic shift in this region.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically between δ 10 and 25 ppm.

Precise chemical shifts and coupling constants would require experimental determination and analysis of the spectrum.

Fluorescent Sensing Techniques

Fluorescent sensing has emerged as a sensitive technique for the detection of nitroaromatic compounds. nih.govresearchgate.net While specific fluorescent probes designed exclusively for this compound are not widely reported, the principles of fluorescence quenching by electron-deficient nitroaromatics are applicable. rsc.orgrsc.orgresearchgate.net Electron-rich fluorescent materials can exhibit a decrease in fluorescence intensity upon interaction with nitroaromatic compounds like this compound. researchgate.net

Computational and Theoretical Studies.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 4-Amino-2,6-dinitrotoluene (B94180) and its isomers, these calculations have been employed to support experimental findings and to predict various molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study aminodinitrotoluene isomers to understand their fragmentation pathways in mass spectrometry. nih.gov

In a study differentiating dinitrotoluene and aminodinitrotoluene isomers using electrospray high-resolution mass spectrometry, DFT calculations were performed to support the experimental observations. nih.gov These calculations helped in understanding the differences in the fragmentation sequences of 2-Amino-4,6-dinitrotoluene (B165273) (2A-4,6-DNT) and 4A-2,6-DNT. nih.gov Although the primary focus of the study was on mass spectrometry, the use of DFT highlights its importance in corroborating experimental data for these isomers.

While specific DFT studies detailing the full electronic properties of 4A-2,6-DNT are scarce, research on related aminonitrotoluene isomers provides valuable comparative insights. For instance, a quantum chemical study on 2-amino-4-nitrotoluene (2A4NT) and 2-amino-5-nitrotoluene (2A5NT) using DFT at the B3LYP/6-311++G(d,p) level of theory has been conducted to analyze their molecular structure, molecular orbital energies, and global reactivity parameters. asianpubs.org Such studies on related molecules can serve as a basis for understanding the electronic characteristics of 4A-2,6-DNT.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

The analysis of HOMO and LUMO distributions can also predict the sites of electrophilic and nucleophilic attack. Generally, the HOMO is located on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts. For nitroaromatic compounds, the nitro groups typically contribute significantly to the LUMO, making them susceptible to nucleophilic attack and reduction. The amino group, being an electron-donating group, would contribute to the HOMO.

Table 1: Comparative HOMO-LUMO Energy Gaps of Related Aminonitrotoluene Isomers

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Amino-4-nitrotoluene (2A4NT) | - | - | 3.35 |

| 2-Amino-5-nitrotoluene (2A5NT) | - | - | 3.41 |

Note: Data for this compound is not available in the cited literature. The table presents data for related compounds to provide context.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the structure, dynamics, and interactions of molecules. While specific molecular modeling and simulation studies focused solely on this compound are not prominent in the available literature, the general principles can be applied to understand its conformational properties and potential interactions with other molecules. Such studies are often performed for related energetic materials to understand their crystal packing and sensitivity.

Electrochemical and Redox Studies

The electrochemical and redox properties of nitroaromatic compounds are of significant interest due to their environmental impact and relevance in various chemical processes. The nitro groups in compounds like this compound are electrochemically active and can undergo reduction.

The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. The initial step often involves a one-electron reduction to form a nitro anion radical. This radical can then undergo further reduction and protonation steps, leading to nitroso, hydroxylamino, and eventually amino derivatives. The redox potentials of these processes are crucial for predicting the environmental fate and potential for bioremediation of these compounds.

While specific electrochemical data for this compound is not available, studies on dinitrotoluene isomers and other nitroaromatic compounds provide general insights. The reduction potentials of dinitrotoluene isomers have been a subject of interest in the context of their environmental degradation. sigmaaldrich.com The presence of the amino group in 4A-2,6-DNT is expected to influence its redox properties compared to the parent dinitrotoluene molecule by increasing the electron density on the aromatic ring.

Conclusion and Future Research Directions

Current Understanding of 4-Amino-2,6-dinitrotoluene (B94180)

This compound (4-A-2,6-DNT) is recognized primarily as a principal metabolite and environmental transformation product of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). ornl.govhaz-map.com Its presence in the environment is almost exclusively linked to the contamination and subsequent degradation of TNT. clu-in.orgusgs.gov Under various environmental conditions, TNT undergoes reduction processes where one of the nitro groups is converted to an amino group, leading to the formation of aminodinitrotoluene isomers, including 4-A-2,6-DNT and 2-amino-4,6-dinitrotoluene (B165273) (2-A-4,6-DNT). cortecvci.comebi.ac.uk This biotransformation is a key step in the natural attenuation and bioremediation of TNT-contaminated sites. cortecvci.com

The detection of 4-A-2,6-DNT in soil and groundwater serves as a significant indicator of ongoing TNT degradation. epa.govfrtr.gov Analytical methods such as High-Performance Liquid Chromatography (HPLC) are routinely used for its identification and quantification in environmental samples. epa.govcdc.gov Studies have confirmed its presence at various military sites, including ammunition plants and firing ranges, often alongside its parent compound, TNT, and other degradation products. nih.gov

From a toxicological standpoint, 4-A-2,6-DNT is absorbed through oral and dermal routes and has been identified as a major human metabolite of TNT, detectable in the urine of exposed workers. ornl.govhaz-map.com Research on various animal and invertebrate species indicates that while it is a degradation product, it possesses its own toxic potential. ebi.ac.uknih.gov For instance, studies on avian species have shown that sensitivity to 4-A-2,6-DNT is species-specific. nih.gov Furthermore, its bioaccumulation in organisms like earthworms has been a subject of investigation, highlighting the need to understand its transfer through the food chain. ebi.ac.uk

The fundamental chemical and physical properties of this compound are summarized in the interactive data table below.

Knowledge Gaps and Emerging Research Areas

Despite the understanding of 4-A-2,6-DNT as a TNT metabolite, significant knowledge gaps persist. The complete long-term environmental fate and transport of 4-A-2,6-DNT itself are not fully elucidated. While its formation from TNT is well-documented, its subsequent degradation pathways and potential for mineralization or formation of more persistent residues require further investigation. ornl.gov Some studies indicate that reduced TNT amines can form non-extractable bound residues with soil organic matter, which could affect their long-term bioavailability and toxicity. ornl.govornl.gov

A critical area of ongoing research is the comprehensive toxicological profiling of 4-A-2,6-DNT. Most toxicity data are derived from studies on its parent compound, TNT, or on dinitrotoluene (DNT) isomers. cdc.govepa.gov There is a need for more specific studies on the chronic toxicity, carcinogenicity, and potential endocrine-disrupting effects of isolated 4-A-2,6-DNT to accurately assess its health risks. ornl.gov The mechanisms underlying its toxicity and how they compare to TNT and other metabolites are still being explored. ebi.ac.uk

Emerging research is focusing on the development of more sensitive and field-portable analytical methods for the rapid detection of 4-A-2,6-DNT and other explosives residues. k-state.edu These methods are crucial for effective site characterization and long-term monitoring. Furthermore, advanced research into the microbial communities and enzymatic processes involved in the degradation of TNT to and beyond 4-A-2,6-DNT is a promising area. dss.go.thnih.gov Understanding these biological pathways is essential for optimizing bioremediation strategies for explosives-contaminated environments. This includes identifying specific microorganisms or consortia that can not only transform TNT to aminodinitrotoluenes but also mineralize these intermediate products completely. nih.gov

Implications for Environmental Management and Risk Assessment

The presence of this compound has significant implications for the management and risk assessment of sites contaminated with explosives. Its detection is a clear indicator of the natural attenuation of TNT, providing valuable information for site managers on the progress of intrinsic bioremediation. usgs.govepa.gov Monitoring the ratio of 4-A-2,6-DNT to TNT can help in assessing the effectiveness of remediation efforts, whether they are natural or engineered.

For risk assessment, it is crucial to move beyond a TNT-centric view and consider the toxicity of its metabolites. The assumption that degradation products are always less harmful than the parent compound is not necessarily valid. cdc.gov As such, risk assessments for TNT-contaminated sites should incorporate the toxicological data for 4-A-2,6-DNT and other major metabolites to ensure a comprehensive evaluation of the potential risks to human health and ecosystems. nih.gov Regulatory guidelines and cleanup levels for contaminated sites may need to be revisited to include specific limits for these transformation products.

Table of Compounds Mentioned

Q & A

Q. How is 4-ADNT synthesized from TNT in environmental systems?

4-ADNT is a primary reduction product of 2,4,6-trinitrotoluene (TNT) via microbial degradation. Under anaerobic conditions, TNT undergoes stepwise nitro-group reduction: the first nitro group is reduced to form 4-hydroxylamino-2,6-dinitrotoluene, which is further reduced to 4-ADNT. This process is accelerated by electron donors like lactate or molasses in contaminated soils . Analytical confirmation requires GC-MS with nitrogen-phosphorus detection, using Ultra 2 (5% phenyl methyl silicone) columns and standardized reference solutions (e.g., 0.1 mg/mL in acetonitrile-methanol) .

Q. What analytical techniques are recommended for detecting 4-ADNT in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with nitrogen-phosphorus detectors is the gold standard. For aqueous or soil samples, solid-phase extraction (SPE) is used prior to analysis. Key parameters include:

- Column: Ultra 2 (5% phenyl methyl silicone) or equivalent.

- Detection: Electron-capture detector (ECD) for nitro groups, or tandem MS for specificity.

- Calibration: Use certified standard solutions (e.g., 0.1 mg/mL in acetonitrile-methanol, stored at 0–6°C) to ensure accuracy .

Detection limits in soil are typically 0.0015–0.0054 mg/kg, depending on matrix interferences .

Q. How does 4-ADNT adsorb to soil compared to other TNT metabolites?

Adsorption coefficients for 4-ADNT are lower than its diamino counterpart (2,4-DANT) but higher than TNT due to steric hindrance from nitro groups. In saline environments (high K⁺/Na⁺), adsorption is enhanced compared to Ca²⁺-rich freshwater systems. Illite shale shows higher sorption capacity than natural topsoil, likely due to cation-π interactions with clay minerals .

Advanced Research Questions

Q. What are the key challenges in quantifying 4-ADNT in complex biological matrices?

Matrix effects (e.g., protein binding in tissue samples) and co-eluting contaminants (e.g., 2-ADNT) complicate quantification. Solutions include:

- Sample preparation: Enzymatic digestion (protease/amylase) followed by SPE or liquid-liquid extraction.

- Chromatographic separation: Use dissimilar secondary columns (e.g., polar vs. non-polar) to resolve isomers .

- Validation: Spike recovery tests (85–115% acceptable range) and internal standards (e.g., ¹³C-labeled analogs) .

Q. How do microbial communities influence the degradation pathways of 4-ADNT in contaminated soils?

4-ADNT is further degraded to 2,4-DANT under sulfate-reducing or methanogenic conditions. Key microbial genera include Clostridium and Geobacter, which utilize 4-ADNT as a nitrogen source. Methodological insights:

Q. What methodological considerations are critical when studying the phytotoxic effects of 4-ADNT?

Phytotoxicity assays require controlled exposure conditions:

- Test species: Tall fescue (Festuca arundinacea) and switchgrass (Panicum virgatum) are model plants due to their tolerance.

- Exposure medium: Hydroponic systems with 4-ADNT concentrations ≤10 mg/L to avoid solubility issues.

- Endpoints: Germination rate, root elongation, and chlorophyll content. Note that 4-ADNT inhibits photosynthesis more strongly than TNT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.